molecular formula CCuN B1603400 (15N)Azanylidynemethane;copper(1+) CAS No. 204571-13-1

(15N)Azanylidynemethane;copper(1+)

Cat. No. B1603400
CAS RN: 204571-13-1
M. Wt: 90.56 g/mol
InChI Key: DOBRDRYODQBAMW-CGOMOMTCSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : Approximately 454°C (lit.) .
  • Density : 2.920 g/mL at 25°C .
  • Exact Mass : 89.929706 (monoisotopic mass) .
  • Topological Polar Surface Area : 23.8 Ų .

Scientific Research Applications

(15N)Azanylidynemethane;copper(1+) can be used in a variety of scientific research applications. It has been used to study the mechanism of action of drugs, proteins, and other molecules. It has also been used to investigate the biochemical and physiological effects of different compounds on biological systems. In addition, this compound has been used to study the structure and function of enzymes and other proteins.

Mechanism of Action

Mode of Action

The mode of action of (15N)Azanylidynemethane;copper(1+) involves the activation of azine heterocycles with an electron-deficient arene. This allows for the facile substitution of the nitrogen atom with a specifically designed 15N-labeled reagent that undergoes a canonical ANRORC-type mechanism .

Pharmacokinetics

The compound’s density is reported to be 2920 g/mL at 25ºC . Its molecular weight is 90.55680 g/mol , which could influence its bioavailability and pharmacokinetic properties.

Advantages and Limitations for Lab Experiments

The use of (15N)Azanylidynemethane;copper(1+) in laboratory experiments has several advantages. It is relatively easy to synthesize and use, and it can be used to study a wide range of biochemical and physiological effects. However, there are some limitations to its use. It is not very stable in solution, and it can be difficult to remove after use. In addition, it is not very soluble in water, which can limit its use in some experiments.

Future Directions

The use of (15N)Azanylidynemethane;copper(1+) has many potential applications in the field of biochemical and physiological research. Further research could focus on developing new methods for synthesizing and using the compound, as well as exploring its potential use in drug discovery and development. Additionally, further research could be done to better understand the biochemical and physiological effects of the compound, as well as its potential use in other areas such as biochemistry, molecular biology, and pharmacology. Finally, further research could be done to explore the potential use of (15N)Azanylidynemethane;copper(1+) in medical applications, such as diagnostics and therapeutics.

Safety and Hazards

  • Safety Marks : T+ (highly toxic); N (dangerous for the environment) .

properties

IUPAC Name

(15N)azanylidynemethane;copper(1+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CN.Cu/c1-2;/q-1;+1/i2+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBRDRYODQBAMW-CGOMOMTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#N.[Cu+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C-]#[15N].[Cu+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CCuN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583688
Record name Copper(1+) (~15~N)cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

204571-13-1
Record name Copper(1+) (~15~N)cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Copper(I) cyanide-15N
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(15N)Azanylidynemethane;copper(1+)
Reactant of Route 2
(15N)Azanylidynemethane;copper(1+)

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